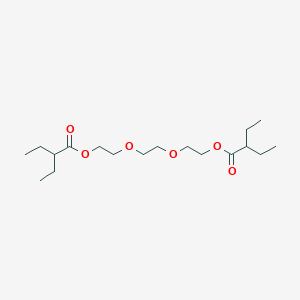

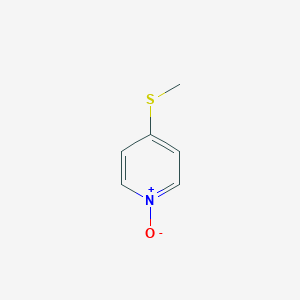

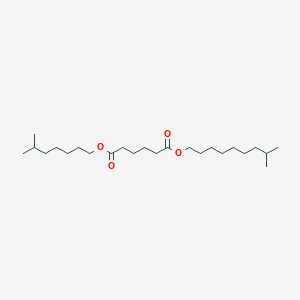

![molecular formula C14H11BrN2O B167266 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 138023-17-3](/img/structure/B167266.png)

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Vue d'ensemble

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of similar compounds like 2-(4-Bromophenyl)imidazo[1,2-a]pyridine has been analyzed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine have been reported. It’s a yellow solid with a melting point of 233–235 °C .Applications De Recherche Scientifique

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been evaluated as potential anticancer agents against breast cancer cells . The study synthesized two series of imidazo[1,2-a]pyridine derivatives and evaluated their antiproliferative potential in breast cancer cells . The derivatives showed significant results, with compound 15 exhibiting the most potent activity against the MCF7 and MDA-MB-231 cell lines .

Antiviral Agents

Imidazo[1,2-a]pyridine derivatives have shown antiviral activities . Although the specific methods of application or experimental procedures were not detailed in the source, it’s clear that these compounds have potential in the field of antiviral drug development .

Antibacterial Agents

These derivatives have also demonstrated antibacterial properties . The specific methods of application or experimental procedures were not detailed in the source, but this suggests potential applications in the development of new antibacterial drugs .

Antifungal Agents

Imidazo[1,2-a]pyridine derivatives have shown antifungal activities . The specific methods of application or experimental procedures were not detailed in the source, but this suggests potential applications in the development of new antifungal drugs .

Antituberculosis Agents

These derivatives have also demonstrated antituberculosis properties . The specific methods of application or experimental procedures were not detailed in the source, but this suggests potential applications in the development of new antituberculosis drugs .

Antiprotozoal Agents

Imidazo[1,2-a]pyridine derivatives have shown antiprotozoal activities . The specific methods of application or experimental procedures were not detailed in the source, but this suggests potential applications in the development of new antiprotozoal drugs .

Anti-Inflammatory Agents

These derivatives have also demonstrated anti-inflammatory properties . The specific methods of application or experimental procedures were not detailed in the source, but this suggests potential applications in the development of new anti-inflammatory drugs .

Antipsychotic Agents

Imidazo[1,2-a]pyridine derivatives have shown antipsychotic activities . The specific methods of application or experimental procedures were not detailed in the source, but this suggests potential applications in the development of new antipsychotic drugs .

Organic Light Emitting Diodes (OLEDs)

Imidazo[1,2-a]pyridine has been considered a prominent heteroaromatic organic compound which has a large diversity of applications in fields such as medicinal chemistry, clinical drugs or agricultural chemicals, etc . One of the applications is in the field of Organic Light Emitting Diodes (OLEDs) .

Cyclin-Dependent Kinase Inhibitors

Imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are a group of protein kinases that are crucial for cell cycle regulation. Inhibitors of these kinases have potential applications in the treatment of cancer .

Calcium Channel Blockers

These derivatives have also been described as calcium channel blockers . Calcium channel blockers are medications that disrupt the movement of calcium through calcium channels, which can help relax and widen blood vessels. They have potential applications in the treatment of high blood pressure and heart diseases .

GABA A Receptor Modulators

Imidazo[1,2-a]pyridine derivatives have been described as GABA A receptor modulators . GABA A receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA). Modulators of these receptors have potential applications in the treatment of various neurological and psychiatric disorders .

Safety And Hazards

Orientations Futures

The future directions in the research of imidazo[1,2-a]pyridine derivatives could involve the development of new TB drugs . The World Health Organization has taken the initiative to develop new TB drugs . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB .

Propriétés

IUPAC Name |

3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBTWQXRCYWNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378038 | |

| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

CAS RN |

138023-17-3 | |

| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

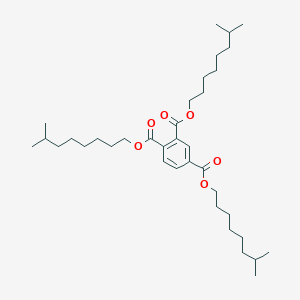

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)